molecular formula C7H13N3O3S B13321059 5-(2-Hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-sulfonamide

5-(2-Hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-sulfonamide

Cat. No.: B13321059
M. Wt: 219.26 g/mol
InChI Key: AABVKMFWMZDPKI-UHFFFAOYSA-N
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Description

5-(2-Hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-sulfonamide is a chemical compound with a unique structure that includes a pyrazole ring, a sulfonamide group, and a hydroxypropan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-sulfonamide typically involves the reaction of 1-methyl-1H-pyrazole-3-sulfonyl chloride with 2-hydroxypropan-2-ylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.

Major Products Formed

    Oxidation: Formation of 5-(2-Oxopropan-2-yl)-1-methyl-1H-pyrazole-3-sulfonamide.

    Reduction: Formation of 5-(2-Hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-amine.

    Substitution: Formation of 5-(2-Chloropropan-2-yl)-1-methyl-1H-pyrazole-3-sulfonamide.

Scientific Research Applications

5-(2-Hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The hydroxypropan-2-yl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Hydroxypropan-2-yl)-1H-pyrazole-3-sulfonamide
  • 5-(2-Hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
  • 5-(2-Hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-thiol

Uniqueness

5-(2-Hydroxypropan-2-yl)-1-methyl-1H-pyrazole-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxypropan-2-yl and sulfonamide groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H13N3O3S

Molecular Weight

219.26 g/mol

IUPAC Name

5-(2-hydroxypropan-2-yl)-1-methylpyrazole-3-sulfonamide

InChI

InChI=1S/C7H13N3O3S/c1-7(2,11)5-4-6(9-10(5)3)14(8,12)13/h4,11H,1-3H3,(H2,8,12,13)

InChI Key

AABVKMFWMZDPKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NN1C)S(=O)(=O)N)O

Origin of Product

United States

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